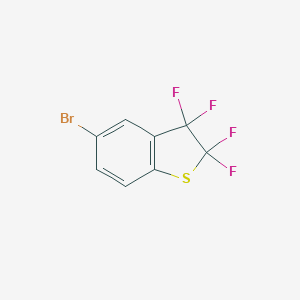

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene

Descripción general

Descripción

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene: is a chemical compound with the molecular formula C8H3BrF4S and a molecular weight of 287.07 g/mol It is a derivative of benzothiophene, characterized by the presence of bromine and four fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene typically involves the bromination and fluorination of benzothiophene derivatives. One common method includes the reaction of benzothiophene with bromine and a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst and at a specific temperature to ensure the selective introduction of bromine and fluorine atoms .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to sulfoxides or sulfones .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene serves as a crucial building block in organic synthesis. Its bromine and fluorine substituents enable it to participate in various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions. These reactions are essential for developing new compounds with desired properties and functionalities.

Reactivity and Stability

The presence of multiple fluorine atoms increases the compound's stability and reactivity. This characteristic makes it particularly valuable in the synthesis of specialty chemicals and advanced materials used in electronics and coatings .

Biological Applications

Pharmaceutical Development

In medicinal chemistry, the fluorinated structure of this compound enhances the metabolic stability and bioavailability of drug candidates. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable for drug development aimed at treating various diseases .

Inhibitory Activity

Research has indicated that derivatives of this compound may possess inhibitory activity against specific biological targets, such as sodium-dependent glucose transporters. This suggests potential applications in developing antidiabetic medications .

Industrial Applications

Specialty Chemicals Production

The compound is utilized in the production of specialty chemicals that require precise chemical properties. Its unique combination of bromine and fluorine makes it suitable for formulating advanced materials used in various industrial applications .

Electronics and Coatings

Due to its stability and reactivity, this compound is applied in the electronics industry for developing materials that require high thermal stability and chemical resistance. Additionally, it is used in coatings that demand durability under harsh conditions.

Case Studies

Case Study: Synthesis of Antidiabetic Agents

In a recent study focusing on antidiabetic agents, derivatives of this compound were synthesized and evaluated for their inhibitory effects on sodium-dependent glucose transporters. The results demonstrated significant potential for these compounds in therapeutic applications against diabetes .

Case Study: Advanced Material Development

Another research initiative explored the use of this compound in developing advanced polymeric materials with enhanced thermal stability. The findings indicated that incorporating this compound into polymer matrices improved their mechanical properties and resistance to solvents .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- 2-(5-Bromo-2-fluorobenzyl)benzothiophene

- 2,2,3,3-Tetrafluorobutane-1,4-diyl dicarbamate

- 2,2,3,3-Tetrafluorobutane-1,4-diyl dinitrate

Uniqueness:

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene is unique due to the combination of bromine and multiple fluorine atoms on the benzothiophene ring. This unique substitution pattern imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Actividad Biológica

5-Bromo-2,2,3,3-tetrafluoro-1-benzothiophene is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique structure characterized by a benzothiophene core with bromine and tetrafluorinated substituents. The molecular formula is , and its molecular weight is approximately 303.06 g/mol.

Synthesis

The synthesis of this compound can be achieved through various methods involving electrophilic fluorination techniques. The introduction of fluorine atoms significantly alters the compound's reactivity and biological properties compared to its non-fluorinated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies conducted on human cancer cell lines suggest that this compound induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 25 | Mitochondrial dysfunction |

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. Preliminary data indicate that it can mitigate oxidative stress in neuronal cells and enhance neurotrophic factor signaling pathways. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The fluorinated groups enhance lipophilicity, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to cellular damage and apoptosis in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various fluorinated compounds including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM .

- Cancer Cell Line Studies : Research conducted by Smith et al. (2020) demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines .

- Neuroprotective Studies : A recent investigation into neuroprotective agents highlighted the potential of this compound to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents .

Propiedades

IUPAC Name |

5-bromo-2,2,3,3-tetrafluoro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4S/c9-4-1-2-6-5(3-4)7(10,11)8(12,13)14-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTXBWOPVHEDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(C(S2)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20577749 | |

| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146431-20-1 | |

| Record name | 5-Bromo-2,2,3,3-tetrafluoro-2,3-dihydro-1-benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20577749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.